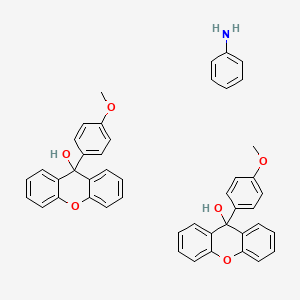

Aniline;9-(4-methoxyphenyl)xanthen-9-ol

Description

Overview of Aniline (B41778) in Contemporary Organic Chemistry

Aniline, with the chemical formula C₆H₅NH₂, is the simplest aromatic amine and serves as a foundational building block in modern organic synthesis. wikipedia.org Its significance stems from the reactivity of the amino group (-NH₂) and the phenyl ring. geeksforgeeks.org The lone pair of electrons on the nitrogen atom imparts nucleophilic character and basicity, although it is a weaker base compared to aliphatic amines due to the delocalization of this lone pair into the aromatic π-system. wikipedia.orggeeksforgeeks.org

In contemporary chemistry, aniline is indispensable for several reasons:

Synthesis of Dyes: Historically and currently, aniline is a crucial precursor for the synthesis of a vast array of dyes, including azo dyes, which are formed via diazotization and coupling reactions. geeksforgeeks.orgfiveable.me The vibrant color of indigo (B80030) dye, used in blue jeans, is derived from aniline. byjus.com

Pharmaceuticals and Agrochemicals: The aniline scaffold is a common feature in many pharmaceutical drugs and agricultural chemicals. It is a versatile starting material for creating more complex heterocyclic compounds. quora.comudel.edu

Polymer Industry: Aniline is a key monomer in the production of polymers. Its most prominent use is in the manufacture of methylene (B1212753) diphenyl diisocyanate (MDI), a precursor to polyurethane foams used in insulation and plastics. wikipedia.orgquora.com

Reactivity and Functionalization: The amino group activates the benzene (B151609) ring, making it highly susceptible to electrophilic aromatic substitution reactions, primarily at the ortho and para positions. wikipedia.org This high reactivity allows for the straightforward introduction of various functional groups onto the aromatic ring.

Overview of Xanthene Derivatives in Advanced Chemical Research

Xanthene is an oxygen-containing heterocyclic compound that forms the core of many synthetic and naturally occurring molecules. ijarsct.co.innih.gov The xanthene scaffold, particularly when substituted at the 9-position, gives rise to derivatives with remarkable photophysical properties and biological activities. ijarsct.co.inresearchgate.net

In advanced chemical research, xanthene derivatives are prominent in several fields:

Fluorescent Probes and Dyes: Xanthene-based dyes, such as fluorescein (B123965) and rhodamine, are among the most widely used fluorophores. researchgate.netmdpi.com Their high quantum yields, photostability, and environment-sensitive fluorescence make them ideal for developing probes that can detect metal ions, pH changes, and various biomolecules. researchgate.netmdpi.com Recent research focuses on shifting their absorption and emission to the near-infrared (NIR) region for deep-tissue imaging applications. nih.govrsc.org

Medicinal Chemistry: The xanthene nucleus is considered a "privileged scaffold" in drug discovery. Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. ijarsct.co.intandfonline.comacs.orginformativejournals.com The specific biological target can be tuned by altering the substituents on the xanthene core. ijarsct.co.in

Photodynamic Therapy (PDT): Certain xanthene derivatives can act as photosensitizers. When activated by light, they generate reactive oxygen species (ROS) that can induce cell death, a mechanism harnessed in PDT for treating cancers and other diseases. researchgate.net

Organic Synthesis: Xanthene derivatives are used as catalysts and intermediates in various organic transformations. nih.gov The development of efficient and sustainable methods for synthesizing functionalized xanthenes is an active area of research. nih.gov

Conceptual Framework of Intermolecular Interactions and Hybrid Architectures involving Aniline and Xanthen-9-ol

The combination of aniline and xanthen-9-ol motifs within a single conceptual framework allows for the exploration of rich intermolecular and intramolecular interactions. wikipedia.org While not covalently linked in "Aniline;9-(4-methoxyphenyl)xanthen-9-ol (B1587095)," considering their potential interactions in a mixture or a co-crystal reveals how non-covalent forces dictate supramolecular assembly. nih.govgatech.edu

Key interactions include:

Hydrogen Bonding: The most significant interaction would involve the hydroxyl group (-OH) on the xanthen-9-ol and the amino group (-NH₂) of aniline. The -OH group can act as a hydrogen bond donor, while the nitrogen of the aniline can act as a hydrogen bond acceptor. Conversely, the N-H bonds of aniline can donate to the oxygen atoms (ether and hydroxyl) of the xanthene scaffold. libretexts.org These interactions are crucial for molecular recognition and the formation of defined solid-state structures. nih.gov

π–π Stacking: Both aniline and the xanthene derivative are rich in aromatic rings. These planar systems can stack on top of each other, an interaction driven by van der Waals forces. nih.govlibretexts.org This π–π stacking is a dominant force in the crystal packing of aromatic molecules and influences their electronic properties.

C-H–π Interactions: The hydrogen atoms attached to the carbon framework of one molecule can interact with the electron-rich π-systems of an adjacent molecule. In the crystal structure of a related compound, 9-(4-methoxyphenyl)-9H-carbazole, weak C-H–π interactions were observed to consolidate the molecular packing. nih.gov

The hybrid architecture, conceptually linking these two scaffolds, leverages their individual strengths. The aniline moiety provides a site for hydrogen bonding and potential charge-transfer interactions, while the bulky, rigid, and photophysically active xanthene scaffold provides a robust framework with its own set of interactive sites. The interplay of these non-covalent forces governs the self-assembly, crystal engineering, and material properties of such systems. wikipedia.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

872584-24-2 |

|---|---|

Molecular Formula |

C46H39NO6 |

Molecular Weight |

701.8 g/mol |

IUPAC Name |

aniline;9-(4-methoxyphenyl)xanthen-9-ol |

InChI |

InChI=1S/2C20H16O3.C6H7N/c2*1-22-15-12-10-14(11-13-15)20(21)16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20;7-6-4-2-1-3-5-6/h2*2-13,21H,1H3;1-5H,7H2 |

InChI Key |

YSEABJGRANWGQT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O.COC1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O.C1=CC=C(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for the Chemical Compound

Advanced Synthetic Routes for Aniline (B41778) and its Derivatives

The synthesis of aniline and its substituted variants is fundamental to the chemical industry. Modern methodologies focus on improving efficiency, selectivity, and sustainability compared to traditional methods.

Catalytic Hydrogenation and Reductive Amination Strategies

Catalytic hydrogenation of nitroaromatics stands as a primary industrial route to anilines. This method involves the reduction of a nitro group to an amine using hydrogen gas in the presence of a metal catalyst. The process is highly efficient but can be hazardous due to the use of high-pressure hydrogen and the potential for unstable hydroxylamine (B1172632) intermediates, which risk thermal decomposition. mt.com Palladium-based catalysts, particularly on alumina (B75360) supports (Pd/Al2O3), are frequently employed due to their high activity and selectivity, even at elevated temperatures designed to enhance heat recovery in large-scale operations. nih.gov Research has shown that lower palladium loading (e.g., 0.3 wt%) can maximize aniline selectivity and prevent the formation of overhydrogenated byproducts. nih.gov Photocatalysis offers a sustainable alternative, enabling the selective hydrogenation of nitrobenzene (B124822) to aniline at room temperature and low hydrogen pressure, thereby reducing energy consumption. frontiersin.orgnih.gov Various photocatalysts, including TiO2, CdS, and Cu/graphene, have been explored for this purpose. frontiersin.orgnih.gov

Reductive amination provides a versatile method for synthesizing secondary and tertiary amines, including aniline derivatives, by reacting a carbonyl compound with an amine in the presence of a reducing agent. researchgate.netthieme-connect.com The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced. bohrium.comrsc.org This one-pot procedure is highly valued for its efficiency and selectivity, avoiding the overalkylation often seen in other methods. thieme-connect.com Various reducing agents can be employed, with borohydride (B1222165) complexes and catalytic hydrogenation being common. bohrium.comrsc.org Recent developments have focused on expanding the scope to include electron-deficient anilines and employing novel catalytic systems, such as the [RuCl2(p-cymene)]2/Ph2SiH2 system, which shows high chemoselectivity and tolerance for a wide range of functional groups. organic-chemistry.org

Table 1: Comparison of Catalysts in Aniline Synthesis

| Method | Catalyst Example | Substrate | Key Advantages | Ref |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/Al2O3 | Nitrobenzene | High activity and selectivity at elevated temperatures | nih.gov |

| Photocatalytic Hydrogenation | TiO2@N-AC | Nitrobenzene | High conversion (99.1%) and selectivity (98.8%) at room temperature | frontiersin.org |

| Reductive Amination | [RuCl2(p-cymene)]2/Ph2SiH2 | Aldehydes and Anilines | High chemoselectivity, wide functional group tolerance | organic-chemistry.org |

Electrochemical Synthesis Approaches for Aniline Systems

Electrochemical synthesis presents a sustainable and highly controllable alternative for producing aniline from nitrobenzene. nih.gov This method can utilize water as the source of protons and electrons, avoiding harsh reagents and conditions typical of traditional reductions. nih.govresearchgate.net The selectivity of the electrochemical reduction of nitrobenzene is highly dependent on the reaction conditions, particularly the pH. In acidic (low pH) aqueous media, the reduction proceeds to aniline with high yield (over 85%), whereas in alkaline (high pH) conditions, phenylhydroxylamine is the major product. orientjchem.org

The process generally involves a two-step reduction: first, a four-electron reduction of nitrobenzene to phenylhydroxylamine, followed by a two-electron reduction to aniline. vub.be A significant challenge in direct electroreduction is the competition from the hydrogen evolution reaction (HER), which can decrease the process's efficiency. nih.gov To overcome this, redox-mediated approaches have been developed. Polyoxometalates, such as phosphotungstic acid, can act as effective redox mediators, accepting electrons from the cathode and then reducing the nitroarene in the bulk solution. nih.govacs.org This indirect method has demonstrated higher selectivity for a variety of substituted nitroarenes compared to direct reduction at the electrode surface. nih.govacs.org Recent research has also focused on developing novel cathode catalysts, such as Co-doped 1T-MoS2, which can achieve high selectivity (94%) for aniline by suppressing the competing HER. nih.gov

Table 2: Electrochemical Synthesis of Aniline from Nitrobenzene

| Method | Key Conditions/Mediator | Selectivity/Yield | Advantages | Ref |

|---|---|---|---|---|

| Direct Reduction | Low pH (acidic) | >85% yield for Aniline | Avoids harsh chemical reductants | orientjchem.org |

| Redox-Mediated | Polyoxometalate (phosphotungstic acid) | Higher selectivity than direct reduction | Effective for various substituted nitrobenzenes | nih.govacs.org |

| Catalytic Cathode | Co-doped 1T-MoS2 | 94% selectivity for Aniline | Suppresses competing hydrogen evolution reaction | nih.gov |

Novel Amination and Arylation Protocols for Substituted Anilines

Modern organic synthesis has been transformed by the development of palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds, providing powerful tools for the synthesis of substituted anilines.

The Buchwald-Hartwig amination , first reported in the mid-1990s, has become a cornerstone reaction for constructing aryl amines from aryl halides or pseudohalides (like triflates) and primary or secondary amines. wikipedia.orgrsc.org This method is prized for its broad substrate scope and functional group tolerance, overcoming many limitations of older methods. wikipedia.org The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand is critical to the reaction's success. beilstein-journals.org Ligands such as X-Phos and BINAP have been instrumental in expanding the reaction's utility. wikipedia.orgbeilstein-journals.org The reaction can even be adapted to use ammonia (B1221849) equivalents, allowing for the synthesis of primary anilines. wikipedia.orgrsc.org

The Ullmann condensation (or Ullmann-type reaction) is a classical copper-catalyzed method for forming C-N bonds, typically by coupling an aryl halide with an amine. wikipedia.org While traditionally requiring harsh conditions (high temperatures), modern advancements have led to milder protocols. nih.gov The "Goldberg reaction" is a specific variant involving the reaction of an aniline with an aryl halide. wikipedia.org Recent developments include the use of deep eutectic solvents, which allow the reaction to proceed at lower temperatures (60–100°C) without the need for additional ligands. nih.gov Ligand-free systems using copper powder in neat water have also been reported for the amination of aryl halides with aliphatic primary amines. nih.gov

Other notable methods include the Chan-Lam coupling, which uses organoboronic acids as the aryl source, and rhodium-catalyzed amination of phenols. rsc.orgorganic-chemistry.org

Contemporary Synthesis of 9-(4-Methoxyphenyl)xanthen-9-ol (B1587095) and Related Derivatives

Xanthene derivatives are a significant class of heterocyclic compounds with applications as dyes, fluorescent materials, and in medicinal chemistry. rsc.orgnih.gov Modern synthetic strategies often prioritize efficiency, atom economy, and environmental considerations.

Multicomponent Reaction Protocols for Xanthene Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. rsc.orgscholarsresearchlibrary.com This approach is widely used for constructing the xanthene scaffold due to its convergence, operational simplicity, and atom economy. rsc.org

A common MCR for synthesizing tetrahydrobenzo[a]xanthene derivatives involves the one-pot condensation of an aldehyde, 2-naphthol, and a cyclic 1,3-dicarbonyl compound (such as dimedone). rsc.orgresearchgate.net This reaction can be promoted by a wide variety of catalysts. Both heterogeneous catalysts, like silica (B1680970) sulfuric acid and Amberlyst-15, and homogeneous catalysts have been employed, often under solvent-free conditions to enhance the green credentials of the synthesis. scholarsresearchlibrary.comresearchgate.net Natural, biodegradable catalysts such as tannic acid, alginic acid, and even orange peel have also been successfully utilized, offering an environmentally friendly and low-cost alternative. rsc.orgnsmsi.ir The mechanism is believed to proceed via the initial formation of a carbocation from the aldehyde and 2-naphthol, which is then attacked by the dicarbonyl compound, followed by cyclization and dehydration. scholarsresearchlibrary.com

Table 3: Catalysts for Multicomponent Synthesis of Xanthene Derivatives

| Catalyst Type | Catalyst Example | Reaction Conditions | Key Advantages | Ref |

|---|---|---|---|---|

| Heterogeneous Acid | Silica Sulfuric Acid, Amberlyst-15 | Solvent-free | Reusable, efficient, good to excellent yields | scholarsresearchlibrary.com |

| Natural/Bio-based | Orange Peel, Tannic Acid | Solvent-free, 120 °C | Green, low-cost, high efficiency | rsc.orgnsmsi.ir |

| Organocatalyst | 2-Aminophenol | Solvent-free, 80 °C | Metal-free, simple product isolation | tandfonline.com |

| Nanocatalyst | Fe3O4 nanoparticles | Water | Magnetic separation, reusability | ijcrt.org |

Organocatalytic and Metal-Free Syntheses of Xanthene Systems

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that avoid the use of transition metals. Organocatalysis and other metal-free approaches offer significant advantages, including lower toxicity, cost-effectiveness, and often milder reaction conditions.

One prominent metal-free strategy for xanthene synthesis is the intramolecular Friedel-Crafts reaction. nih.govrsc.org This involves the acid-catalyzed cyclization of a suitable precursor, such as a diarylcarbinol bearing an arenoxy group. rsc.org Strong Brønsted acids like N-triflylphosphoramide have been shown to be highly effective organocatalysts, enabling the synthesis of 9-arylxanthenes in excellent yields at room temperature within minutes. rsc.org Trifluoroacetic acid (TFA) has also been used to catalyze the intramolecular Friedel-Crafts alkylation of alkene-containing precursors to afford 9-methyl-9-arylxanthenes. nih.govnih.gov

Metal-free multicomponent reactions have also been developed. For instance, 2-aminophenol, a simple organic molecule, has been shown to effectively catalyze the three-component condensation of aldehydes, 2-naphthol, and dimedone under solvent-free conditions. tandfonline.comtandfonline.com This method provides a straightforward and non-toxic route to a variety of xanthene derivatives in good to excellent yields. tandfonline.com The use of natural catalysts like orange peel, which is acidic in nature, also represents a facile and metal-free approach to xanthene synthesis. rsc.org

Cyclization and Ring-Forming Methodologies for Xanthenols

The formation of the central tricyclic xanthene ring system is a critical step in the synthesis of xanthenols. Various cyclization strategies have been developed to construct this scaffold from readily available precursors.

One effective method involves the acid-catalyzed cyclization of 2-phenoxybenzaldehyde (B49139) derivatives. For instance, a facile and versatile strategy utilizes titanium tetrachloride (TiCl₄) to mediate the intramolecular cyclization of a 2-phenoxybenzaldehyde. acs.orgacs.org In this process, the carbonyl group is activated by complexation with TiCl₄, which facilitates the electrophilic attack on the adjacent phenoxy ring, leading to the formation of the 9-xanthenol product after aromatization. acs.org This method is notable for its tolerance of a wide range of functional groups on both aromatic rings. acs.orgacs.org

Another approach is the superacid-catalyzed condensation of dihydroxybenzenes with reagents like 2,2,2-trifluoroacetophenone, which has been used to obtain 9-trifluoromethylxanthenediols. nih.gov While this example yields a fluorinated analogue, the underlying principle of acid-catalyzed condensation is a viable route for constructing the xanthenol core.

The synthesis of the related xanthone (B1684191) (9H-xanthen-9-one) scaffold, a common precursor to 9-substituted xanthenols, often relies on the cyclodehydration of 2,2'-dihydroxybenzophenones or the electrophilic cycloacylation of 2-aryloxybenzoic acids. up.pt These xanthones can then be converted to 9-aryl-xanthenols via nucleophilic addition, as discussed in the following section.

Table 1: Comparison of Cyclization Methodologies for Xanthene Scaffolds

| Method | Precursor(s) | Reagent/Catalyst | Key Feature |

| TiCl₄-Mediated Cyclization | 2-Phenoxybenzaldehydes | TiCl₄ | Forms 9-xanthenol directly; wide substrate tolerance. acs.orgacs.org |

| Superacid-Catalyzed Condensation | Dihydroxybenzenes & Acetophenones | Superacid (e.g., triflic acid) | Effective for specific derivatives like trifluoromethylxanthenediols. nih.gov |

| Cycloacylation of 2-Aryloxybenzoic Acids | 2-Aryloxybenzoic acids | Polyphosphoric acid or H₂SO₄ | Forms the xanthone precursor, which requires a subsequent step to become a xanthenol. up.pt |

Derivatization at the 9-Position of the Xanthene Nucleus via Grignard Reactions

The introduction of an aryl substituent, such as a 4-methoxyphenyl (B3050149) group, at the C9 position of the xanthene nucleus is commonly achieved through a Grignard reaction. This classic organometallic reaction provides a powerful and direct method for forming a carbon-carbon bond at the electrophilic carbonyl carbon of a xanthone precursor.

The synthesis of 9-(4-methoxyphenyl)xanthen-9-ol (C₂₀H₁₆O₃) is a prime example of this methodology. chemscene.com The reaction involves the treatment of 9H-xanthen-9-one with 4-methoxyphenylmagnesium bromide. The Grignard reagent, prepared from 4-bromoanisole (B123540) and magnesium metal, acts as a potent nucleophile, attacking the carbonyl carbon of the xanthone. A subsequent aqueous workup protonates the resulting alkoxide, yielding the desired tertiary alcohol, 9-(4-methoxyphenyl)xanthen-9-ol.

This synthetic route is highly efficient for creating 9-aryl-9-xanthenol derivatives and allows for significant diversity in the aryl group introduced, depending on the choice of the Grignard reagent.

Table 2: Grignard Synthesis of 9-(4-methoxyphenyl)xanthen-9-ol

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Solvent | Product |

| 9H-Xanthen-9-one | 4-Methoxyphenylmagnesium bromide | Tetrahydrofuran (THF) or Diethyl ether | 9-(4-Methoxyphenyl)xanthen-9-ol chemscene.com |

Convergent Synthesis of Aniline-Xanthen-9-ol Hybrid Structures

Creating a hybrid molecule that covalently links an aniline moiety to the 9-(4-methoxyphenyl)xanthen-9-ol scaffold requires sophisticated strategies for forming a carbon-nitrogen bond between the two distinct aromatic systems.

Strategies for Intermolecular Carbon-Nitrogen Bond Formation

The formation of an intermolecular C-N bond is a cornerstone of modern organic synthesis, crucial for constructing arylamines. Several powerful methods have been developed, many of which are applicable to the synthesis of complex hybrid architectures.

Transition metal-catalyzed cross-coupling reactions are among the most prominent strategies. The Buchwald-Hartwig amination, which typically employs a palladium catalyst with a specialized phosphine ligand, is a highly versatile method for coupling an amine (like aniline) with an aryl halide or triflate. This approach has been noted as a potential synthetic pathway for novel xanthene derivatives. sciforum.net Similarly, the Ullmann condensation, a copper-catalyzed reaction, can also be used to form diaryl amine linkages, though it often requires harsher reaction conditions.

More recently, metal-free oxidative coupling methods have emerged as an important synthetic advance. nih.gov These reactions involve the simultaneous functionalization of a C-H bond on one aromatic ring and an N-H bond on the amine, often mediated by an oxidant like a hypervalent iodine reagent. nih.gov Such methods offer a more environmentally friendly alternative to traditional metal-catalyzed processes.

Coupling Reactions Involving Aniline and Xanthenone/Xanthenol Precursors

To synthesize an aniline-xanthenol hybrid, a precursor of one component must be functionalized to react with the other. For example, a halogenated derivative of 9-(4-methoxyphenyl)xanthen-9-ol could serve as the substrate for a Buchwald-Hartwig coupling with aniline. The halogen could be strategically positioned on one of the xanthene's benzo rings or on the 9-aryl substituent.

Another established method for linking aniline to an aromatic system is the azo coupling reaction. wikipedia.org This involves the reaction of an arenediazonium salt, prepared from aniline via diazotization, with a highly reactive, electron-rich aromatic compound. vedantu.com If the xanthenol scaffold contains a sufficiently activated aromatic ring (e.g., a phenol (B47542) or aniline-like substituent), it could serve as the coupling partner for the diazonium salt, resulting in a brightly colored azo compound (R−N=N−R'). wikipedia.org This reaction typically proceeds in a slightly acidic medium (pH 4-5) for coupling with aniline derivatives or a slightly alkaline medium (pH 9-10) for coupling with phenols. vedantu.com

Table 3: Potential Coupling Strategies for Aniline-Xanthenol Hybrids

| Reaction Type | Xanthenol Precursor | Aniline Precursor | Catalyst/Reagent | Resulting Linkage |

| Buchwald-Hartwig Amination | Halogenated xanthenol | Aniline | Palladium catalyst + Ligand | C-N (Diaryl amine) |

| Ullmann Condensation | Halogenated xanthenol | Aniline | Copper catalyst | C-N (Diaryl amine) |

| Azo Coupling | Activated xanthenol (e.g., phenolic) | Aniline diazonium salt | Acidic/Alkaline medium | C-N=N-C (Azo) wikipedia.orgvedantu.com |

| Oxidative C-H/N-H Coupling | Xanthenol | Aniline | Hypervalent iodine oxidant | C-N (Diaryl amine) nih.gov |

Chemoselective Functionalization Approaches for Hybrid Architectures

In synthesizing complex molecules with multiple functional groups, chemoselectivity is paramount. When constructing an aniline-xanthenol hybrid, it is crucial to control which sites on each molecule react to avoid the formation of undesired isomers or byproducts.

Chemoselective functionalization can be achieved by leveraging the inherent differences in the reactivity of various functional groups within the precursor molecules. For instance, in a molecule with multiple halogen atoms, the choice of catalyst, ligand, and reaction conditions in a Buchwald-Hartwig reaction can often favor reaction at one position over another (e.g., C-Br vs. C-Cl).

The use of protecting groups is a classic strategy to ensure chemoselectivity. A reactive functional group, such as a hydroxyl group on the xanthenol or the amine group of a more complex aniline derivative, can be temporarily blocked with a protecting group. This allows the desired C-N bond formation to occur at a different site, after which the protecting group is removed to reveal the final hybrid structure.

Furthermore, modern synthetic strategies focus on developing reactions that are inherently chemoselective, reacting with one type of functional group in the presence of many others. unl.edu This approach, often termed orthogonal functionalization, is critical for the efficient and high-yield synthesis of complex, multifunctional hybrid architectures.

Reaction Mechanisms and Chemical Transformations of the Chemical Compound

Nucleophilic Reactivity of Aniline (B41778) and its Derivatives

The lone pair of electrons on the nitrogen atom of aniline makes it a potent nucleophile, enabling it to react with a variety of electrophiles. quora.com This nucleophilicity is central to many of its characteristic chemical transformations.

N-Alkylation and N-Acylation Pathways of Aniline

N-Alkylation involves the reaction of aniline with alkylating agents, such as alkyl halides, to form secondary and tertiary amines. tsijournals.com The reaction proceeds via a nucleophilic aliphatic substitution mechanism where the aniline nitrogen attacks the electrophilic carbon of the alkyl halide. tsijournals.com However, this direct alkylation can be difficult to control and often leads to a mixture of mono-, di-, and even tri-alkylated products, including quaternary ammonium (B1175870) salts. tsijournals.com More controlled and selective N-alkylation can be achieved using alcohols as alkylating agents in the presence of various metal catalysts, such as those based on iridium, ruthenium, or copper-chromite. tsijournals.comnih.govacs.org These catalytic methods often proceed through a "borrowing hydrogen" or "auto-transfer hydrogen" mechanism. tsijournals.comresearchgate.net Solid acid catalysts like zeolites and clays (B1170129) have also been employed, particularly in vapor-phase alkylations, where both Brønsted and Lewis acid sites can play a role in the reaction mechanism. researchgate.netresearchgate.net

N-Acylation is the reaction of aniline with acylating agents like acid chlorides or anhydrides to form amides. A common example is the reaction of aniline with acetic anhydride (B1165640) to produce acetanilide. byjus.com In this nucleophilic acyl substitution reaction, the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the acylating agent. byjus.com This reaction is generally more straightforward to control than N-alkylation and typically results in the mono-acylated product. The resulting amide, acetanilide, is a crucial intermediate in organic synthesis. The acetyl group moderates the reactivity of the aromatic ring, which is useful in controlling subsequent electrophilic substitution reactions. libretexts.org

| Reaction | Reagent Example | Product Type | Mechanism |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine | Nucleophilic Aliphatic Substitution |

| N-Alkylation | Alcohol (e.g., Benzyl Alcohol) + Catalyst | Secondary Amine | Catalytic Hydrogen Transfer |

| N-Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Amide (e.g., Acetanilide) | Nucleophilic Acyl Substitution |

Formation of Imines, Hydrazones, and Oximes via Aniline Condensation

Aniline and its derivatives undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a cornerstone of organic synthesis and involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The formation of the C=N double bond is typically reversible and can be catalyzed by mild acid. masterorganicchemistry.com Imines formed from aniline are sometimes specifically referred to as anils. masterorganicchemistry.com

While hydrazones and oximes are structurally related to imines, they are formed from the reaction of carbonyls with hydrazines and hydroxylamine (B1172632), respectively. However, aniline plays a significant role as a nucleophilic catalyst in the formation of these compounds. acs.orgresearchgate.net Aniline can accelerate the rate of aqueous reactions between aldehydes or ketones and amines, including the formation of stable hydrazone and oxime linkages, by acting as a mild organic base catalyst. acs.orgresearchgate.net

| Reactant 1 | Reactant 2 | Product | Key Feature |

| Aniline | Aldehyde/Ketone | Imine (Schiff Base) | C=N bond formation, water elimination |

| Amine/Hydrazine (B178648) | Aldehyde/Ketone | Imine/Hydrazone | Aniline can act as a catalyst for this reaction |

Aromatic Nucleophilic Substitution Mechanisms Involving Aniline

In aromatic nucleophilic substitution (SNAr) reactions, a nucleophile replaces a leaving group on an aromatic ring. For this to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. youtube.com

Aniline itself does not typically act as the substrate for SNAr because the amino group is electron-donating. Instead, aniline excels as the nucleophile in these reactions, attacking an activated aryl halide or a similar substrate. quora.com The mechanism generally proceeds through an addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The reaction of aniline with substrates like 2,4,6-trinitrophenyl ethers in protic solvents is often general-base catalyzed.

In cases where the aromatic ring is not activated by electron-withdrawing groups, a different mechanism, the elimination-addition (benzyne) pathway, can occur under forcing conditions with a very strong base like sodium amide (NaNH₂). This process can be used to synthesize aniline derivatives from aryl halides. youtube.comchemistrysteps.com

Electrophilic Aromatic Substitution Reactions of Aniline Derivatives

The amino group (-NH₂) profoundly influences the reactivity of the benzene (B151609) ring towards electrophiles. It is a powerful activating group, making the ring much more susceptible to electrophilic attack than benzene itself. byjus.comwikipedia.org

Role of Activating Groups in Aniline Aromatic Systems

The amino group in aniline is one of the strongest activating groups in electrophilic aromatic substitution. vanderbilt.edu Its activating nature arises from the powerful electron-donating resonance effect of the nitrogen's lone pair, which significantly outweighs its electron-withdrawing inductive effect (due to nitrogen's electronegativity). chemistrysteps.com This resonance donation enriches the electron density of the aromatic ring, particularly at the ortho and para positions, making it highly nucleophilic. byjus.comdoubtnut.com

This strong activation means that reactions like halogenation can proceed even with less reactive halogens like iodine, and Friedel-Crafts catalysts are often not required. libretexts.orgvanderbilt.edu However, the basicity of the amino group causes complications in Friedel-Crafts reactions, as it reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring. chemistrysteps.comyoutube.com This issue can also be circumvented by protecting the amino group via acylation. youtube.com

The interplay between inductive and resonance effects governs the reactivity and regioselectivity of substituted anilines. While the -NH₂ group itself is a prime example of a resonance-donating activator, other substituents on the ring will further modify the reaction's outcome.

Oxidation and Reduction Chemistry of Aniline and its Derivatives

The reactivity of aniline is significantly influenced by the amino (-NH₂) group attached to the benzene ring, which makes the compound susceptible to oxidation. openaccessjournals.com The lone pair of electrons on the nitrogen atom can be readily donated, initiating oxidative processes. mdpi.com The chemical and electrochemical oxidation of aniline can lead to a variety of products, and the reaction pathways are highly dependent on the reaction conditions, such as the nature of the oxidant, pH, and the presence of catalysts. openaccessjournals.commdpi.com

Mechanistic Studies of Aniline Oxidative Pathways

The oxidation of aniline can proceed through several mechanistic pathways, often involving radical intermediates. In electrochemical oxidation, the initial step is typically a one-electron transfer from the aniline molecule to form a radical cation. mdpi.com This radical cation is a key intermediate that can undergo further reactions. One common pathway involves the deprotonation of the radical cation to yield a radical at the α-carbon connected to the nitrogen atom. mdpi.com

Theoretical studies on the atmospheric oxidation of aniline initiated by hydroxyl (OH) radicals have provided detailed insights into its degradation mechanism. nih.govacs.org These studies indicate that the primary reaction pathway is H-abstraction from the -NH₂ group, which is favored over OH-addition to the aromatic ring. nih.govacs.org This abstraction leads to the formation of the C₆H₅NH radical. nih.govacs.org

A simplified overview of the initial steps in aniline oxidation can be summarized as:

Formation of Radical Cation: Aniline loses an electron to form an aniline radical cation.

Coupling Reactions: These radical cations can couple in various ways (head-to-tail, tail-to-tail) to form dimeric and oligomeric species.

Product Formation: Subsequent oxidation and rearrangement steps lead to the formation of a complex mixture of products, including polyaniline (PANI), benzoquinone, and various colored intermediates.

Electrochemical Oxidation and Reduction Profiles of Aniline

The electrochemical behavior of aniline is highly dependent on the pH of the medium. mdpi.com In acidic solutions (e.g., pH 1), the electrochemical oxidation of aniline typically proceeds directly to the formation of polyaniline (PANI) on the electrode surface. mdpi.com In contrast, at neutral pH (e.g., pH 7), the cyclic voltammogram shows a distinct oxidation peak at approximately 0.4 V. mdpi.com This difference in electrochemical profiles highlights the role of protons in the oxidation mechanism. The reduction phase in acidic media shows weak reduction peaks characteristic of PANI, while at neutral pH, the electrode can become passivated by a layer of oxidation products. mdpi.com

The electrochemical oxidation process is known to generate highly reactive intermediates, such as hydroxyl radicals (HO•) at the anode surface, which then attack the aniline molecules. nih.gov This leads to a degradation pathway that can ultimately mineralize aniline to CO₂. nih.gov Intermediates detected during this process include dianiline, 4-anilino phenol (B47542), and azobenzene, indicating a complex reaction network. nih.gov

Computational studies have been employed to determine the one-electron oxidation potentials for aniline and its derivatives in aqueous solutions. These theoretical calculations provide valuable data that correlate well with experimental findings and can predict the ease of oxidation for different substituted anilines. umn.edu

| Substituted Aniline | Calculated One-Electron Oxidation Potential (V) |

|---|---|

| Aniline | 0.88 |

| 4-Methoxyaniline | 0.69 |

| 4-Methylaniline | 0.79 |

| 4-Chloroaniline | 0.96 |

| 4-Nitroaniline | 1.21 |

| 2-Methoxyaniline | 0.81 |

| 2-Methylaniline | 0.87 |

Note: The data in the table is derived from computational studies and represents calculated values for one-electron oxidation potentials in aqueous solution. umn.edu

Catalytic Oxidation and Reduction Processes of Aniline

The oxidation of aniline can be controlled to selectively yield specific products through the use of various catalysts. Catalytic systems offer pathways to valuable chemical intermediates that are otherwise difficult to obtain. acs.org

For instance, the selective oxidation of aniline to azoxybenzene (B3421426) can be achieved using a CuCr₂O₄ spinel nanoparticle catalyst with hydrogen peroxide (H₂O₂) as the oxidant. acs.org The proposed mechanism involves the initial oxidation of aniline to phenylhydroxylamine and nitrosobenzene (B162901), which then condense on the catalyst surface to form azoxybenzene. acs.org Under optimized conditions (70 °C), this system can achieve an aniline conversion of 78% with 92% selectivity for azoxybenzene. acs.org

The choice of base in H₂O₂-mediated oxidation can also direct the selectivity. acs.org A recent study demonstrated that weak or Lewis bases (like NaF) favor the formation of azoxybenzenes, while strong bases promote the synthesis of nitrobenzenes. acs.org This control allows for the targeted synthesis of either product from a range of substituted anilines. acs.org

Other catalytic systems include:

Heme Mimics: meso-tetraphenylporphyriniron(III) chloride, a compound that mimics cytochrome P450 enzymes, can catalyze the oxidation of anilines by tert-butylhydroperoxide to produce azobenzene. aip.org

Noble Metals: Catalytic wet air oxidation (CWAO) over noble metals like Ruthenium (Ru) supported on ceria is effective for the complete degradation of aniline into carbon dioxide. researchgate.net

Cobalt-Containing Mesoporous Silicas: These materials have been reported to catalyze the selective oxidation of aniline to azoxybenzene using H₂O₂. acs.org

| Catalyst System | Oxidant | Primary Product | Reference |

|---|---|---|---|

| CuCr₂O₄ Nanoparticles | H₂O₂ | Azoxybenzene | acs.org |

| meso-tetraphenylporphyriniron(III) chloride | tert-butylhydroperoxide | Azobenzene | aip.org |

| H₂O₂ / NaF (Weak Base) | H₂O₂ | Azoxybenzene | acs.org |

| H₂O₂ / Strong Base | H₂O₂ | Nitrobenzene (B124822) | acs.org |

| Ru/Ceria | Air (O₂) | CO₂ (Degradation) | researchgate.net |

Reactivity of 9-(4-Methoxyphenyl)xanthen-9-ol (B1587095) and Related Xanthene Derivatives

The xanthene core is a privileged scaffold in the synthesis of dyes and fluorescent probes. goums.ac.irwikipedia.org The chemical properties and reactivity, particularly at the 9-position, are central to the synthesis and function of these molecules. researchgate.net The compound 9-(4-methoxyphenyl)xanthen-9-ol is a tertiary alcohol, also known as a xanthydrol, and its chemistry is representative of 9-substituted xanthene derivatives.

Substitution Reactions at the Xanthene 9-Position

The most direct method for synthesizing 9-substituted xanthenes, including 9-aryl-xanthen-9-ols, involves the modification of the carbonyl group at the 9-position of a xanthone (B1684191) precursor. researchgate.net This transformation is typically a nucleophilic addition reaction. For the synthesis of 9-(4-methoxyphenyl)xanthen-9-ol, the reaction would involve the addition of a 4-methoxyphenyl (B3050149) organometallic reagent, such as 4-methoxyphenylmagnesium bromide (a Grignard reagent) or 4-methoxyphenyllithium, to xanthone.

The general mechanism follows these steps:

Nucleophilic Attack: The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon (C9) of the xanthone.

Intermediate Formation: This addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate.

Protonation: Subsequent workup with a weak acid (e.g., aqueous ammonium chloride) protonates the alkoxide to yield the final tertiary alcohol, the 9-substituted xanthen-9-ol.

This synthetic strategy is versatile and has been adapted for creating a wide array of xanthene-based fluorophores. wpmucdn.com The introduction of specific aryl groups at the 9-position, particularly those with ortho-substituents, is a common strategy to impart fluorogenicity—the ability of a molecule to switch from a non-fluorescent to a fluorescent state upon a chemical reaction. nih.gov The C9-OH group of the resulting xanthydrol can also act as a leaving group in subsequent acid-catalyzed substitution (Sₙ1-type) reactions, allowing for the introduction of other nucleophiles at the 9-position.

Photochemical Reactions and Photoinduced Transformations of Xanthenes

Xanthene derivatives are well-known for their rich photochemistry. wikipedia.org Many xanthene dyes, such as fluorescein (B123965), eosin (B541160), and rose bengal, are potent photosensitizers. benthamdirect.comnih.gov Upon absorption of visible light, they are promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet state can transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂), a key species in photodynamic therapy and photo-oxidation reactions. nih.gov

The action spectra for these phototoxic reactions show a high correlation with the absorption spectra of the dyes, with maximum activity typically observed in the 400-600 nm range of visible light. nih.gov

Beyond photosensitization, xanthenes are also used as metal-free photocatalysts in organic synthesis. benthamdirect.com Their strong absorption in the visible spectrum and suitable redox potentials allow them to facilitate various chemical transformations under mild conditions, such as room temperature and using household lamps as energy sources. benthamdirect.com

However, xanthene dyes are also susceptible to photodegradation. chemrxiv.org Prolonged irradiation with visible light can lead to the bleaching of the dye. Studies on fluorescein, eosin Y, and rose bengal have shown that their photodegradation involves a multistep process that can result in the cleavage of the xanthene core. chemrxiv.org Notably, this process has been found to liberate carbon monoxide (CO) in significant yields (40–80%). chemrxiv.org Other low-molecular-weight photoproducts, such as phthalic acid and formic acid, have also been identified, indicating a complex degradation pathway. chemrxiv.org This photo-instability is an important consideration in applications where long-term performance is required, such as in fluorescent labeling and materials science.

Photodegradation Pathways and Product Identification

The photodegradation of xanthene dyes, which share the core xanthene structure with 9-(4-methoxyphenyl)xanthen-9-ol, typically proceeds through complex, multi-step processes. nih.gov These reactions are often initiated by the absorption of light, leading to the formation of excited states that can undergo various chemical changes. For many xanthene dyes, degradation can be initiated by radical species, and the preferential sites for radical attack are often the xanthene or benzoate (B1203000) portions of the molecule, depending on the pH of the medium. nih.gov

In studies of dyes like Rhodamine B, Eosin Y, and Sodium Fluorescein, degradation products are frequently low-molecular-weight acids, carbon dioxide, and water, indicating the breakdown of the aromatic structure. nih.gov The degradation process often follows pseudo-first-order kinetics. nih.gov While the specific degradation products of 9-(4-methoxyphenyl)xanthen-9-ol have not been identified in the available literature, it is plausible that its photodegradation would involve the cleavage of the xanthene ring system and the attached methoxyphenyl group.

Photoinduced Carbon Monoxide Release Mechanisms from Xanthenes

A notable photochemical reaction of some xanthene derivatives is the release of carbon monoxide (CO) upon irradiation with visible light. chemrxiv.org This phenomenon has been observed in common fluorescent dyes such as fluorescein, eosin Y, and rose bengal, which can liberate CO in significant chemical yields (40-80%) during their degradation. chemrxiv.org This process has led to the classification of these compounds as visible-light activatable carbon monoxide-releasing molecules (photoCORMs). chemrxiv.org

Excited-State Proton Transfer Dynamics in Xanthene Dyes

Excited-state proton transfer (ESPT) is a fundamental photochemical process that can occur in molecules with both proton-donating and proton-accepting groups. In the context of xanthene derivatives, this phenomenon is more commonly studied in dye molecules that possess hydroxyl or carboxyl groups capable of intramolecular proton transfer. The general principle involves the absorption of light, which can significantly alter the acidity and basicity of functional groups within the molecule, leading to the transfer of a proton in the excited state. instras.com

For molecules structurally analogous to 9-(4-methoxyphenyl)xanthen-9-ol, such as triarylmethane dyes, deprotonation can lead to significant color changes, and these molecules can be powerful proton donors in the excited state. instras.com The efficiency of ESPT is influenced by factors such as solvent polarity, the basicity of the solvent, and the acidity of the solvent, which can stabilize the resulting excited anion. instras.com While specific ESPT dynamics for 9-(4-methoxyphenyl)xanthen-9-ol have not been reported, the presence of the hydroxyl group on the xanthene scaffold provides a potential site for such a process, particularly in the presence of suitable proton acceptors or in specific solvent environments.

Solid-State Reactions and Inclusion Chemistry of 9-(4-methoxyphenyl)xanthen-9-ol

9-(4-methoxyphenyl)xanthen-9-ol is a well-established host molecule in the field of inclusion chemistry, known for its ability to form crystalline inclusion compounds, or clathrates, with a variety of guest molecules.

Clathrate Formation and Host-Guest Interactions

This xanthenol derivative is a versatile host that forms inclusion compounds with a wide range of guests, including aromatic hydrocarbons and other organic molecules. acs.orgrsc.org The formation of these clathrates is driven by non-covalent interactions between the host and guest molecules, leading to a highly ordered crystalline structure. The stoichiometry of these inclusion compounds often depends on the size and shape of the guest molecule. For instance, with guests like benzene and its isomers (o-, m-, and p-xylene), a host-guest ratio of 2:1 is typically observed, which can be represented as H·½G, where H is the host and G is the guest. rsc.org

The crystal structures of these clathrates reveal consistent hydrogen bonding patterns, with (Host)–OH···O–(Host) interactions being a common motif. rsc.org The guest molecules are typically located in voids within the host lattice and can be disordered unless specific interactions or low temperatures induce ordering. rsc.org

| Guest Molecule | Host:Guest Stoichiometry | Key Host-Guest Interactions |

| Benzene | 2:1 | van der Waals forces |

| o-Xylene | 2:1 | van der Waals forces |

| m-Xylene | 2:1 | van der Waals forces |

| p-Xylene | 2:1 | van der Waals forces |

| Naphthalene (B1677914) | 2:1 | van der Waals forces |

| Anthracene | 2:1 | van der Waals forces |

| Phenanthrene | 2:1 | van der Waals forces |

| Pyrene | 2:1 | van der Waals forces |

| β-Naphthol | 2:1 | van der Waals forces |

| 1-Naphthylamine | Not specified | Hydrogen bonding |

| 8-Hydroxyquinoline | Not specified | Hydrogen bonding |

| Triethylenediamine | Not specified | Hydrogen bonding |

| Acridine | Not specified | Hydrogen bonding |

This table is generated based on available data for 9-(4-methoxyphenyl)xanthen-9-ol and may not be exhaustive.

Solid-Solid Reaction Kinetics and Thermodynamics in Xanthenol Systems

A significant aspect of the chemistry of 9-(4-methoxyphenyl)xanthen-9-ol is its ability to form inclusion compounds through solid-solid reactions. acs.orgfigshare.com This method involves the direct grinding of the solid host with a solid guest, leading to the formation of the clathrate. The kinetics of these solid-solid reactions have been studied for certain guests. For example, the reaction with naphthalene has a half-life of 44 minutes at room temperature, while the reaction with β-naphthol is slightly faster, with a half-life of 31 minutes under the same conditions. acs.orgfigshare.com

The thermal stability of these clathrates has also been investigated, and guest exchange in the solid state is possible. rsc.org While detailed thermodynamic parameters for the formation of these inclusion compounds are not widely available in the literature, the spontaneity of their formation through solid-solid reactions at room temperature suggests a negative Gibbs free energy change for the process. The kinetics of desolvation, or the release of the guest molecule from the clathrate, have also been a subject of study, providing insights into the stability of the host-guest complex. rsc.org

| Guest Molecule | Reaction Type | Kinetic Parameter (Half-life at RT) |

| Naphthalene | Solid-Solid | 44 minutes |

| β-Naphthol | Solid-Solid | 31 minutes |

This table presents available kinetic data for the solid-solid reactions of 9-(4-methoxyphenyl)xanthen-9-ol.

Intermolecular Reactions between Aniline and Xanthene Scaffolds

In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a stable xanthylium cation. rsc.org This carbocation is an electrophile and could potentially react with a nucleophile such as aniline. The nitrogen atom of aniline possesses a lone pair of electrons, making it nucleophilic. chemistrysteps.com Therefore, a plausible reaction would be the nucleophilic attack of aniline on the xanthylium cation, resulting in the formation of a new C-N bond and the synthesis of an N-arylated xanthene derivative. This type of reaction is a form of nucleophilic substitution. libretexts.org

While this proposed mechanism is based on general principles of organic reactivity, specific studies confirming this reaction for 9-(4-methoxyphenyl)xanthen-9-ol and aniline are needed to fully elucidate the reaction conditions and products.

Condensation Reactions and Schiff Base Formation with Xanthene Derivatives

While the term "Schiff base formation" traditionally refers to the reaction of a primary amine with an aldehyde or ketone, the reaction between aniline and 9-(4-methoxyphenyl)xanthen-9-ol can be considered a type of condensation reaction, where a molecule of water is eliminated. However, the mechanism differs significantly from a classical Schiff base synthesis due to the absence of a carbonyl group in the xanthene reactant.

The reaction is more accurately described as a nucleophilic substitution where the hydroxyl group of the xanthen-9-ol is a poor leaving group and requires activation, typically under acidic conditions. The acid protonates the hydroxyl group, forming a good leaving group (water) and facilitating the formation of a highly stabilized xanthylium cation. This cation is the key electrophilic intermediate in the reaction.

The general steps for this condensation can be outlined as follows:

Protonation of the hydroxyl group: The reaction is initiated by the protonation of the hydroxyl group of 9-(4-methoxyphenyl)xanthen-9-ol by an acid catalyst.

Formation of the xanthylium cation: The protonated hydroxyl group leaves as a molecule of water, resulting in the formation of a resonance-stabilized tertiary carbocation, the 9-(4-methoxyphenyl)xanthylium ion. The stability of this cation is crucial for the reaction to proceed.

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbon at the 9-position of the xanthylium cation.

Deprotonation: The resulting protonated N-substituted product is deprotonated, typically by a weak base or solvent molecule in the reaction mixture, to yield the final N-(9-(4-methoxyphenyl)xanthen-9-yl)aniline product and regenerate the acid catalyst.

This type of reaction is a versatile method for the synthesis of 9-amino-xanthene derivatives.

Nucleophilic Attack of Aniline on Activated Xanthene Species

The core of the reaction between aniline and 9-(4-methoxyphenyl)xanthen-9-ol is the nucleophilic attack of the aniline molecule. Aniline, while being a weak base, is a reasonably good nucleophile due to the lone pair of electrons on the nitrogen atom.

The electrophile in this reaction is the activated form of 9-(4-methoxyphenyl)xanthen-9-ol, which is the 9-(4-methoxyphenyl)xanthylium cation. The formation of this cation is the rate-determining step in many cases and is facilitated by an acidic environment. The stability of the xanthylium cation is attributed to the delocalization of the positive charge over the xanthene ring system and the attached methoxyphenyl group.

The mechanism can be detailed as follows:

Step 1: Formation of the Electrophile In the presence of an acid (e.g., acetic acid or a stronger mineral acid), the hydroxyl group of 9-(4-methoxyphenyl)xanthen-9-ol is protonated. This is followed by the loss of a water molecule to generate the planar, resonance-stabilized 9-(4-methoxyphenyl)xanthylium cation.

Step 2: Nucleophilic Attack The aniline molecule, acting as the nucleophile, attacks the electrophilic C-9 carbon of the xanthylium cation. This results in the formation of a new C-N bond and a protonated intermediate.

Step 3: Deprotonation A base in the reaction medium (which could be another molecule of aniline or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom, yielding the neutral product, N-(9-(4-methoxyphenyl)xanthen-9-yl)aniline.

Catalysis and Advanced Chemical Applications of the Chemical Compound

Aniline (B41778) in Organic Catalysis

Aniline and its derivatives are pivotal in organic synthesis, not only as building blocks but also as catalysts in various transformations. Their nucleophilic nature, stemming from the lone pair of electrons on the nitrogen atom, allows them to play a significant role in accelerating a range of chemical reactions.

Aniline is a well-established nucleophilic catalyst, particularly in condensation reactions where it facilitates the formation of carbon-carbon and carbon-nitrogen bonds. Its catalytic activity is primarily attributed to its ability to form highly reactive intermediates with carbonyl compounds.

One of the key mechanisms of aniline catalysis involves the formation of a Schiff base (or imine) intermediate upon reaction with an aldehyde or ketone. This intermediate is often more electrophilic than the parent carbonyl compound, rendering it more susceptible to nucleophilic attack. This activation strategy is central to many aniline-catalyzed reactions.

In the context of multicomponent reactions, aniline is frequently employed to generate complex molecules in a single step. For instance, in the Povarov reaction, aniline reacts with an aldehyde to form an N-arylimine, which then undergoes a Diels-Alder reaction with an electron-rich alkene to produce tetrahydroquinolines. This process highlights the efficiency of aniline catalysis in constructing intricate molecular architectures. corrosionpedia.com

Furthermore, aniline and its derivatives have been demonstrated to be effective catalysts for acylhydrazone formation and exchange. In these reactions, aniline reacts with an aldehyde to form a more reactive Schiff base, which then readily undergoes transimination with a hydrazine (B178648) to yield the desired acylhydrazone. emerald.comresearchgate.net This catalytic approach is particularly valuable in dynamic combinatorial chemistry.

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, can also be catalyzed by aniline and other bases. The reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. While stronger bases are often used, aniline can facilitate this reaction, particularly in specific synthetic contexts. researchgate.net The general mechanism involves the activation of the carbonyl compound through imine formation.

The following table summarizes the role of aniline as a nucleophilic catalyst in various condensation reactions:

| Condensation Reaction | Role of Aniline | Key Intermediate | Product Type |

|---|---|---|---|

| Povarov Reaction | Reactant and catalyst precursor | N-arylimine | Tetrahydroquinolines |

| Acylhydrazone Formation | Nucleophilic catalyst | Schiff base | Acylhydrazones |

| Aldol-type Condensations | Organocatalyst | Enamine/Iminium ion | α,β-unsaturated carbonyls |

| Knoevenagel Condensation | Base catalyst | Iminium ion | α,β-unsaturated compounds |

While aniline is a primary product in the industrial hydrogenation of nitrobenzene (B124822) and a common substrate in oxidation reactions, its direct role as a catalyst in these processes is not conventional. corrosionpedia.comresearchgate.net Instead, aniline is a key molecule involved in catalytic cycles, often as a reactant that is transformed into a desired product through the action of a metal or organocatalyst.

In the realm of hydrogenation , the focus is typically on the catalytic hydrogenation of nitroarenes to produce aniline or the hydrogenation of aniline to cyclohexylamine. emerald.comresearchgate.net The catalysts for these transformations are generally transition metals such as palladium, platinum, nickel, or cobalt. emerald.com The Haber mechanism, and more recent refinements, describe the stepwise reduction of nitrobenzene to aniline, involving intermediates like nitrosobenzene (B162901) and phenylhydroxylamine, on a catalyst surface. corrosionpedia.comemerald.com In these processes, aniline is the target product, not the catalyst.

Similarly, in oxidation processes, aniline serves as the substrate to be oxidized to a variety of valuable chemicals, including azoxybenzene (B3421426), azobenzene, nitrosobenzene, and nitrobenzene. asianpubs.orgnih.gov These transformations are often mediated by catalysts such as copper chromite nanoparticles, meso-tetraphenylporphyriniron(III) chloride, or heteropolyoxometalates. asianpubs.orgrsc.orgacs.org The specific oxidation product can often be controlled by the choice of catalyst and reaction conditions. For example, CuCr₂O₄ spinel nanoparticles have shown high selectivity for the oxidation of aniline to azoxybenzene using hydrogen peroxide as the oxidant. asianpubs.org

While direct catalytic use of aniline in hydrogenation and oxidation is not common, its derivatives can be part of larger catalytic systems. For instance, aniline derivatives can act as ligands for metal catalysts, thereby influencing the activity and selectivity of the catalytic process. However, in the context of the parent compound, aniline's primary role in these catalytic reactions is that of a reactant.

Xanthene Derivatives as Catalysts and Ligands

The xanthene scaffold is a privileged structure in catalysis, serving both as a backbone for ligands in metal-mediated transformations and as the core of certain organocatalysts. The rigid tricyclic structure of xanthene allows for the precise positioning of coordinating groups, which can significantly influence the outcome of a catalytic reaction.

Xanthene-based ligands are widely employed in transition metal catalysis, particularly in cross-coupling reactions. The bite angle of diphosphine ligands based on the xanthene backbone, such as Xantphos, can be fine-tuned by modifying the substituents on the phosphorus atoms and the xanthene ring. This geometric constraint plays a crucial role in determining the reactivity and selectivity of the metal center.

These ligands have found application in a variety of palladium-catalyzed reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. The well-defined geometry of xanthene-based ligands can promote reductive elimination and inhibit side reactions, leading to higher yields and selectivities. For example, the use of Xantphos has been shown to be beneficial in the hydroformylation of alkenes, favoring the formation of the linear aldehyde.

Recent research has also explored the use of xanthene-based bis(silyl) chelate ligands in iridium-catalyzed C-H activation and deuteration reactions. acs.org Furthermore, bifunctional heterodinucleating ligands on a xanthene platform are being developed to model the active sites of metalloenzymes and to catalyze complex transformations. acs.org

The following table provides examples of metal-mediated transformations utilizing xanthene-based ligands:

| Reaction | Metal Catalyst | Xanthene-Based Ligand | Key Advantage |

|---|---|---|---|

| Suzuki Coupling | Palladium | Xantphos | High turnover numbers and stability |

| Buchwald-Hartwig Amination | Palladium | Xantphos | Efficient coupling of a wide range of amines and aryl halides |

| Hydroformylation | Rhodium | Xantphos | High regioselectivity for linear aldehydes |

| C-H Deuteration | Iridium | Xanthene-based bis(silyl) chelate ligand | Regio- and stereoselective deuteration |

Xanthene derivatives, particularly xanthene dyes, have emerged as a prominent class of organocatalysts, especially in the field of photoredox catalysis. These dyes, such as eosin (B541160) Y and rose bengal, are capable of absorbing visible light and initiating electron transfer processes, thereby catalyzing a wide range of organic transformations.

Upon irradiation with visible light, the xanthene dye is excited to a higher energy state. In this excited state, it can act as either a potent oxidant or a reductant, enabling the activation of organic substrates that are otherwise unreactive. This strategy has been successfully applied to various reactions, including atom transfer radical polymerization (ATRP), cycloadditions, and C-H functionalization reactions.

The advantages of using xanthene dyes as organophotoredox catalysts include their low cost, low toxicity, and operational simplicity compared to many transition metal-based photocatalysts. acs.org Furthermore, the catalytic properties of these dyes can be tuned by modifying their chemical structure.

Recent advancements have seen the incorporation of xanthene dyes into porous organic polymers and metal-organic frameworks (MOFs). acs.orgrsc.org This immobilization provides the benefits of heterogeneous catalysis, such as easy catalyst recovery and reuse, while maintaining the high catalytic activity of the xanthene dye.

Advanced Materials Science Applications (excluding biomedical polymers)

Both aniline and xanthene derivatives have found significant applications in materials science due to their unique electronic, optical, and chemical properties.

Aniline is the monomer precursor to one of the most important conducting polymers, polyaniline (PANI). nih.govrsc.org PANI can be synthesized through chemical or electrochemical oxidation of aniline. google.com The resulting polymer has a conjugated backbone that allows for the delocalization of electrons, leading to electrical conductivity. The conductivity of PANI can be tuned over a wide range by doping with acids, making it a versatile material for various applications. mdpi.com These include:

Conductive coatings: PANI can be used to create antistatic coatings and electromagnetic interference (EMI) shielding materials. rsc.org

Corrosion inhibitors: Aniline and its derivatives are effective corrosion inhibitors for various metals, including steel and aluminum. corrosionpedia.comemerald.comemerald.comasianpubs.orgampp.org They form a protective film on the metal surface that prevents corrosive agents from reaching the metal.

Sensors: The conductivity of polyaniline is sensitive to the presence of certain gases and chemicals. rsc.org This property is exploited in the development of chemical sensors for the detection of ammonia (B1221849), hydrogen chloride, and other analytes.

Xanthene derivatives , including 9-(4-methoxyphenyl)xanthen-9-ol (B1587095), are primarily known for their optical properties, which makes them valuable in the development of advanced materials:

Fluorescent materials and dyes: Xanthenes are the core structure of many synthetic dyes, such as fluorescein (B123965) and rhodamines. nih.govresearchgate.net These dyes are intensely colored and exhibit strong fluorescence, making them suitable for applications in laser technologies, pH sensors, and organic light-emitting diodes (OLEDs). mdpi.comnih.gov

Photoredox catalysts: As mentioned earlier, xanthene dyes are used in materials such as functionalized conjugated porous polymers for photocatalysis. acs.org

Photoacoustic imaging: The development of near-infrared absorbing xanthene dyes has enabled their use as contrast agents in photoacoustic imaging, a non-invasive deep-tissue imaging technique. nih.gov

While specific advanced materials science applications for 9-(4-methoxyphenyl)xanthen-9-ol are not as widely documented as for aniline or generic xanthene dyes, its structure suggests potential as a building block for functional materials. The hydroxyl group and the methoxyphenyl substituent provide sites for further chemical modification, allowing for its incorporation into larger polymer structures or for tuning its electronic and optical properties for specific applications in areas such as organic electronics or sensing.

Fluorescent Probes and Dyes in Analytical Chemistry

The xanthene core is the fundamental structure of highly fluorescent dyes like fluoresceins and rhodamines, which are indispensable tools in analytical chemistry and bioimaging. nih.govnih.gov These dyes are noted for their high fluorescence quantum yields, excellent photostability, and the tunability of their spectroscopic properties. rsc.org

9-(4-methoxyphenyl)xanthen-9-ol itself is the colorless, non-fluorescent leuco form of a potential dye. rsc.org The key to its application as a fluorescent probe lies in the equilibrium between this spirocyclic xanthenol form and its open, quinoid form, the highly colored and fluorescent 9-arylxanthylium cation. This equilibrium can be controlled by external stimuli, forming the basis for "turn-on" fluorescent probes. The photophysical properties, including absorption and emission wavelengths, can be finely tuned by chemical modifications to the xanthene structure or the pendant aryl group. acs.orgacs.org For instance, introducing different substituents can alter the electronic properties of the π-conjugated system, leading to shifts in the emission spectra, a crucial aspect for developing probes for specific targets and multiplex imaging applications. acs.org

The development of novel synthetic routes has expanded the library of xanthene-based dyes, providing access to compounds with features like large Stokes shifts and far-red fluorescence emission, which are desirable for minimizing background interference in complex biological samples. nih.gov

Table 1: Photophysical Properties of Representative Xanthene Dyes

| Dye Class | Absorption Max (λ_max,abs) | Emission Max (λ_max,em) | Quantum Yield (Φ_f) | Key Features |

| Fluorescein | ~490 nm | ~515 nm | > 0.9 | High quantum yield, pH-sensitive. |

| Rhodamine 6G | ~530 nm | ~555 nm | ~0.95 | Excellent photostability, widely used in fluorescence microscopy. nih.gov |

| Naphthofluorescein | ~596 nm | ~667 nm | Moderate | Far-red emission, suitable for biological imaging. nih.gov |

| V-Shaped Xanthenes | 550-700 nm | 570-721 nm | Variable | Tunable wavelengths based on substituents on the aryl moiety. acs.org |

Note: The specific properties can vary depending on the solvent and substitution pattern.

Application in Laser Technologies and pH Sensing

The robust photophysical characteristics of the xanthene scaffold also lend themselves to applications in photonics and chemical sensing.

Laser Technologies Xanthene dyes, particularly rhodamines, are renowned for their use as gain media in dye lasers due to their high fluorescence efficiency and stability under intense light sources. nih.govresearchgate.net They exhibit a broad tuning range, typically in the visible spectrum, which is a significant advantage for various spectroscopic applications. The photostability of these dyes can be further enhanced by incorporating them into solid-state matrices like sol-gels, which provides a protective environment and reduces degradation pathways. researchgate.net While 9-(4-methoxyphenyl)xanthen-9-ol is the precursor (leuco form), its corresponding xanthylium cation possesses the necessary extended π-electron system characteristic of laser dyes.

pH Sensing The structural equilibrium of 9-aryl-9-xanthenols makes them an excellent platform for the design of both colorimetric and fluorimetric pH indicators. rsc.org In aqueous solutions, the compound exists in a pH-dependent equilibrium between the colorless and non-fluorescent xanthenol (the hydroxyl form) and the brightly colored, intensely fluorescent xanthylium cation (the dehydrated form). rsc.org

This prototropic equilibrium is highly specific to the concentration of hydronium ions (H₃O⁺) and is not typically affected by other ions or general acids. rsc.org The transition pH (related to the pKa of the equilibrium) can be precisely controlled by introducing various electron-donating or electron-withdrawing substituents onto the xanthene core. This allows for the rational design of a portfolio of indicators that can operate across a wide range of pH values, including those relevant for biological applications. rsc.org

Table 2: pH-Dependent Equilibrium of 9-Aryl-9-Xanthenols

| Form | Color | Fluorescence | Dominant Condition |

| Xanthenol (R-OH) | Colorless | Non-fluorescent | Neutral / Basic pH |

| Xanthylium Cation (R⁺) | Intensely Colored | Strongly Fluorescent | Acidic pH |

The equilibrium shifts towards the xanthylium cation upon acidification, resulting in a dramatic change in both color and fluorescence intensity, which can be quantified for precise pH measurement. rsc.org

Supramolecular Host-Guest Systems Based on Xanthenols

Beyond its optical applications, 9-(4-methoxyphenyl)xanthen-9-ol is a well-documented and versatile host molecule in the field of supramolecular chemistry. tandfonline.com It has the ability to form crystalline inclusion compounds with a diverse array of small organic guest molecules. This capacity for molecular recognition is driven by non-covalent interactions, primarily hydrogen bonding and van der Waals forces, leading to the formation of well-ordered host-guest lattices. mdpi.com

Research has shown that 9-(4-methoxyphenyl)xanthen-9-ol can enclathrate (trap) guests such as benzene (B151609), cyclohexane, 1,4-dioxane, dimethylformamide, and isomers of xylene. tandfonline.com The specific interaction and stoichiometry depend on the size, shape, and functionality of the guest molecule.

Of particular relevance is its ability to form an inclusion compound with aniline. rsc.org In a study comparing isomeric xanthenol hosts, 9-(4-methoxyphenyl)xanthen-9-ol (referred to as H1) was shown to form a crystalline complex with aniline with a host-to-guest ratio of 1:0.5 (H1·½ANI). The crystal structure revealed that the primary interaction stabilizing the lattice is (Host)–OH···O–(Host) hydrogen bonding, which creates cavities wherein the aniline guest molecules reside on a centre of symmetry. rsc.org This demonstrates the compound's utility in molecular recognition and the potential for creating organized solid-state assemblies.

Table 3: Selected Inclusion Compounds Formed by 9-(4-methoxyphenyl)xanthen-9-ol (Host)

| Guest Molecule | Stoichiometry (Host:Guest) | Primary Host-Guest Interaction | Reference |

| Aniline | 2:1 | Van der Waals forces within host lattice | rsc.org |

| Benzene | 2:1 | Van der Waals forces within host lattice | tandfonline.com |

| 1,4-Dioxane | 2:1 | Van der Waals forces within host lattice | tandfonline.com |

| Dimethylformamide | 1:1 | (Host)–OH···O(Guest) hydrogen bonding | tandfonline.com |

| Cyclohexane | 2:1 | Van der Waals forces within host lattice | tandfonline.com |

This table illustrates the versatility of 9-(4-methoxyphenyl)xanthen-9-ol in forming complexes with various organic molecules through different interaction modes.

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of 1D (¹H, ¹³C) and 2D NMR spectra, the chemical environment of each nucleus and the connectivity between atoms can be established.

The ¹H and ¹³C NMR spectra of a molecule containing both aniline (B41778) and 9-(4-methoxyphenyl)xanthen-9-ol (B1587095) moieties would exhibit distinct signals corresponding to each structural component.

9-(4-methoxyphenyl)xanthen-9-ol Moiety: The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons of the fused rings of the xanthene backbone and the substituted phenyl group. The four protons on the 4-methoxyphenyl (B3050149) group would appear as two distinct doublets (an AA'BB' system) due to their symmetry. A characteristic singlet for the three methoxy (B1213986) (-OCH₃) protons would be observed in the upfield region (around δ 3.8 ppm). The hydroxyl (-OH) proton would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. rsc.org

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The most downfield signal would correspond to the sp³-hybridized quaternary carbon at the 9-position (C9) of the xanthene ring, which is bonded to two oxygen atoms and two aromatic rings. Its chemical shift would be significantly higher than the aromatic carbons. The spectrum would also show distinct signals for the aromatic carbons of the xanthene skeleton and the 4-methoxyphenyl group, as well as a signal for the methoxy carbon around δ 55 ppm. rsc.org For the closely related compound, 3,6-bis(allyloxy)-9-phenyl-9H-xanthen-9-ol, aromatic carbon signals appear between δ 101-159 ppm. rsc.org

Aniline Moiety: A discrete aniline molecule or a non-conjugated aniline moiety would show characteristic signals for its aromatic protons, typically between δ 6.6 and 7.2 ppm. The protons ortho and para to the amino group are shielded and appear more upfield, while the meta protons are less shielded. The amino (-NH₂) protons usually appear as a broad singlet, the chemical shift of which is highly variable. The ¹³C NMR spectrum of aniline shows six distinct signals for the aromatic carbons, with the carbon atom bonded to the amino group (C-ipso) being significantly shielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 9-(4-methoxyphenyl)xanthen-9-ol Note: These are estimated values based on analogous structures. Actual values may vary.

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | Xanthene Rings | 7.0 - 7.4 | 115 - 130 |

| Aromatic C-O | Xanthene Rings | - | 150 - 155 |

| Aromatic C (fused) | Xanthene Rings | - | 120 - 130 |

| Quaternary C9 | Xanthene Core | - | ~80 - 90 |

| Aromatic CH | 4-methoxyphenyl | 6.8 (d), 7.3 (d) | 114, 128 |

| Aromatic C-C9 | 4-methoxyphenyl | - | 135 - 140 |

| Aromatic C-O | 4-methoxyphenyl | - | 158 - 160 |

| Methoxy (-OCH₃) | 4-methoxyphenyl | ~3.8 (s) | ~55 |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the 9-(4-methoxyphenyl)xanthen-9-ol moiety, COSY spectra would show correlations between adjacent aromatic protons on the xanthene rings and within the 4-methoxyphenyl group, helping to confirm their substitution patterns. researchgate.netyoutube.com